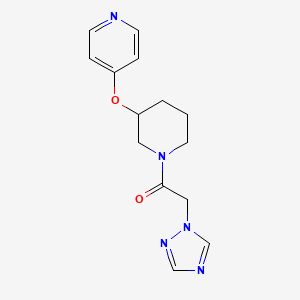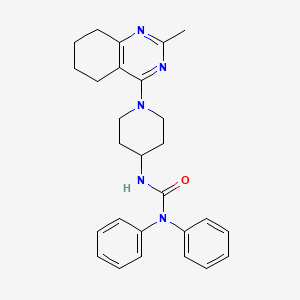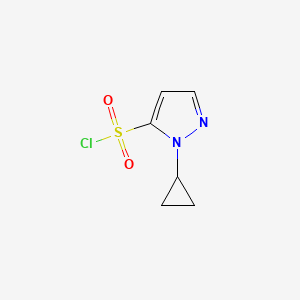
2-Cyclopropylpyrazole-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropylpyrazole-3-sulfonyl chloride is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopropyl group and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylpyrazole-3-sulfonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropyl hydrazine with a suitable diketone to form the pyrazole ring, followed by sulfonylation using chlorosulfonic acid or thionyl chloride .
Industrial Production Methods: In industrial settings, the production of this compound may utilize continuous flow reactors to enhance efficiency and safety. For example, microchannel reactors can be employed to facilitate rapid diazotization and chlorosulfonylation processes, ensuring high yield and product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropylpyrazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Cycloaddition Reactions: The pyrazole ring can participate in [3+2] cycloaddition reactions with alkynes or nitriles to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include amines, alcohols, and thiols, often under basic conditions or in the presence of a catalyst.
Cycloaddition Reactions: Reagents such as alkynes or nitriles, often in the presence of a metal catalyst like silver or copper.
Major Products:
Substitution Reactions: Sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Cycloaddition Reactions: Complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
2-Cyclopropylpyrazole-3-sulfonyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclopropylpyrazole-3-sulfonyl chloride and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives may inhibit enzymes involved in inflammatory pathways or disrupt cellular processes in cancer cells by inducing apoptosis .
Comparison with Similar Compounds
3(5)-Substituted Pyrazoles: These compounds share the pyrazole core but differ in the nature of the substituents, which can significantly alter their reactivity and biological activity.
Sulfur-Containing Pyrazoles:
Uniqueness: 2-Cyclopropylpyrazole-3-sulfonyl chloride is unique due to the presence of both a cyclopropyl group and a sulfonyl chloride group, which confer distinct reactivity and potential for diverse chemical transformations and biological activities .
Properties
IUPAC Name |
2-cyclopropylpyrazole-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c7-12(10,11)6-3-4-8-9(6)5-1-2-5/h3-5H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWBTJAARFOSKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=CC=N2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

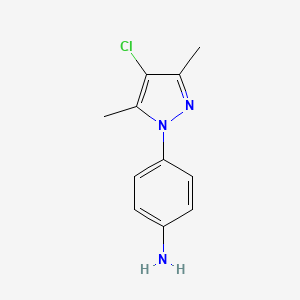
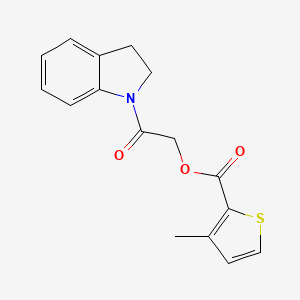
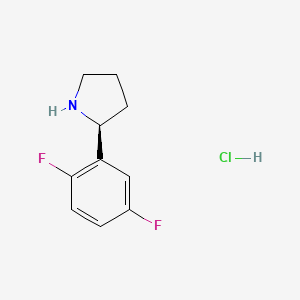
![5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)pyridine-3-carboxylic acid](/img/structure/B2824602.png)
![1-(2-bromoallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2824603.png)
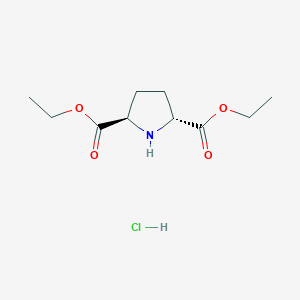
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)picolinamide](/img/structure/B2824605.png)
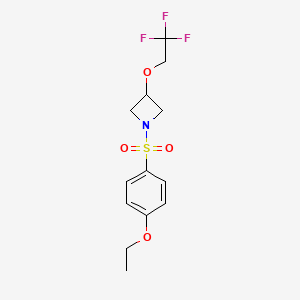
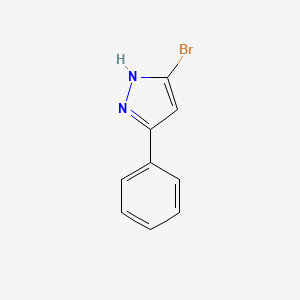
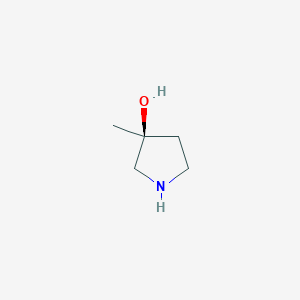
![N-cyclohexyl-2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2824610.png)
